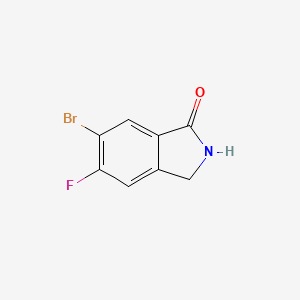

6-bromo-5-fluoro-2,3-dihydro-1H-isoindol-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-bromo-5-fluoro-2,3-dihydro-1H-isoindol-1-one” is a chemical compound . It is a thalidomide analogue .

Synthesis Analysis

The synthesis of “this compound” can be achieved from METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE .Molecular Structure Analysis

The molecular formula of “this compound” is C13H8BrFN2O4 .Chemical Reactions Analysis

This molecule is an activator of E3 ligase, which ubiquitinylates proteins for proteolysis .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Benzoxazocine and Benzoxazonine Derivatives : Research by Bremner and Thirasasana (1982) involved the synthesis of benzoxazocine and benzoxazonine derivatives from ω-(Dihydroisoindol-2-yl)alkanol precursors using cyanogen bromide. This work highlights the potential of such compounds in medicinal chemistry, particularly in the synthesis of analgesics like Nefopam (Bremner & Thirasasana, 1982).

Rearrangement of Halo-substituted Carbostyrils : A study by McCord et al. (1982) examined the rearrangement of halo-substituted 3-amino-3,4-dihydro-l-hydroxycarbostyrils in concentrated hydrohalic acids. The findings contribute to understanding the chemical behavior of such compounds under different conditions, which is crucial for designing synthetic routes in pharmaceutical development (McCord et al., 1982).

Halogen-rich Intermediates for Synthesis : Wu et al. (2022) described the synthesis of halogen-rich intermediates for the construction of pentasubstituted pyridines, demonstrating the versatility of halogenated compounds in building complex molecular architectures for potential therapeutic agents (Wu et al., 2022).

Cyclopropa-Fused Quinones : Research by Collis, Jayatilaka, and Wege (1997) on cyclopropa-fused quinones revealed their generation and trapping, providing insights into the reactivity of strained systems in organic synthesis. Such compounds could be useful intermediates in developing novel pharmacologically active molecules (Collis, Jayatilaka, & Wege, 1997).

Bioorganic and Medicinal Chemistry

Synthesis of Fluorinated Derivatives : The synthesis of fluorinated derivatives of WAY-100635 by Karramkam et al. (2003) for PET imaging of brain 5-HT1A receptors showcases the application of halogenated compounds in developing diagnostic tools for neuroscience research (Karramkam et al., 2003).

Antibacterial Quinoline Derivatives : Hayashi et al. (2002) explored the synthesis, antibacterial activity, and toxicity of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, leading to the discovery of garenoxacin. This work exemplifies the application of halogenated compounds in developing new antibiotics (Hayashi et al., 2002).

properties

IUPAC Name |

6-bromo-5-fluoro-2,3-dihydroisoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c9-6-2-5-4(1-7(6)10)3-11-8(5)12/h1-2H,3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZFLJFYEDQZMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C(=O)N1)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1427454-77-0 |

Source

|

| Record name | 6-bromo-5-fluoro-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.